molecular formula C20H24N4O3S B2392169 6-(azepan-1-ylsulfonyl)-2-phenethyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251576-58-5

6-(azepan-1-ylsulfonyl)-2-phenethyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B2392169
CAS No.: 1251576-58-5
M. Wt: 400.5
InChI Key: HHJHEFWMURAUCE-UHFFFAOYSA-N
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Description

6-(azepan-1-ylsulfonyl)-2-phenethyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a complex organic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, along with an azepane sulfonyl group and a phenethyl side chain

Preparation Methods

The synthesis of 6-(azepan-1-ylsulfonyl)-2-phenethyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyridine ring: This step often involves the use of pyridine derivatives and coupling reactions.

    Attachment of the azepane sulfonyl group: This can be done through sulfonylation reactions using sulfonyl chlorides.

    Addition of the phenethyl side chain: This step may involve alkylation reactions using phenethyl halides.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

6-(azepan-1-ylsulfonyl)-2-phenethyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(azepan-1-ylsulfonyl)-2-phenethyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases. It has shown promise as an inhibitor of specific enzymes and receptors involved in disease pathways.

    Biological Research: Researchers use this compound to study its effects on cellular processes and its potential as a tool for investigating biological mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 6-(azepan-1-ylsulfonyl)-2-phenethyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This can lead to the modulation of various cellular pathways and processes, ultimately resulting in therapeutic effects.

Comparison with Similar Compounds

6-(azepan-1-ylsulfonyl)-2-phenethyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one can be compared with other similar compounds, such as:

    [1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole ring structure but differ in their specific substituents and functional groups.

    [1,2,4]triazolo[4,3-c]quinazolines: These compounds also contain a triazole ring fused to a different heterocyclic ring, leading to variations in their chemical properties and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for targeted therapeutic applications.

Properties

IUPAC Name

6-(azepan-1-ylsulfonyl)-2-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c25-20-23-16-18(28(26,27)22-13-6-1-2-7-14-22)10-11-19(23)21-24(20)15-12-17-8-4-3-5-9-17/h3-5,8-11,16H,1-2,6-7,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJHEFWMURAUCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CCC4=CC=CC=C4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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